1-(4-Bromo-pyridin-3-yl)-ethanol
Description
1-(4-Bromo-pyridin-3-yl)-ethanol (CAS: 149227-04-3) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. Structurally, it consists of a pyridine ring substituted with a bromine atom at the 4-position and an ethanol group at the 3-position. This compound is synthesized via the sodium borohydride (NaBH₄) reduction of 4-bromo-pyridine-3-carbaldehyde in ethanol at 0°C, yielding the alcohol derivative with high purity . The presence of both bromine (an electron-withdrawing group) and the hydroxyl group makes it a versatile intermediate in medicinal chemistry, particularly for further functionalization via cross-coupling reactions or esterification .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3 |
InChI Key |
MTMDKUMNCWABNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines
These dihydropyridine derivatives (e.g., 1a–d,i) feature bromomethyl groups at the 2- and 6-positions, alkoxycarbonyl groups at 3- and 5-positions, and aryl/alkyl substituents at the 4-position. Unlike 1-(4-Bromo-pyridin-3-yl)-ethanol, these compounds are synthesized via bromination of dimethyl-substituted dihydropyridines using N-bromosuccinimide (NBS) in methanol . The dihydropyridine core confers redox-active properties, making them relevant in cardiovascular drug development. However, the absence of a hydroxyl group limits their direct use in ester or ether formation compared to 1-(4-Bromo-pyridin-3-yl)-ethanol.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate
This bromopyrazolo-pyrimidinyl derivative (Example 64, ) shares a brominated heterocyclic core but incorporates a chromenone and pyrazole ring. The compound is synthesized via Suzuki-Miyaura cross-coupling, highlighting the utility of bromine in palladium-catalyzed reactions—a pathway also applicable to 1-(4-Bromo-pyridin-3-yl)-ethanol. However, its complex polycyclic structure and fluorinated substituents enhance binding affinity in kinase inhibitors, unlike the simpler pyridine-ethanol derivative .
Brominated Indole Derivatives
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)
This indole-based compound features a brominated indole ring conjugated to a ketone and imino group. The bromine at the indole 1-position enhances electrophilicity, enabling nucleophilic substitution reactions. However, the ketone group introduces polarity and hydrogen-bonding capacity, differing from the hydroxyl group in 1-(4-Bromo-pyridin-3-yl)-ethanol, which offers nucleophilic reactivity for esterification .
(Z)-4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one (4a)
Synthesized via condensation of 4-bromoindolin-2-one with benzaldehyde, this indole derivative contains a benzylidene group and a lactam ring. The bromine at the 4-position facilitates halogen bonding in protein-ligand interactions, but the rigid planar structure contrasts with the flexible ethanol side chain in 1-(4-Bromo-pyridin-3-yl)-ethanol .
Other Brominated Heterocyclic Alcohols
(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol
This pyrazole-based methanol derivative (CAS: 618441-83-1) shares a bromophenyl group and hydroxyl functionality. However, the pyrazole ring is more electron-rich than pyridine, altering its reactivity in electrophilic substitutions. The methanol group, unlike ethanol, has a shorter carbon chain, reducing steric hindrance in synthetic applications .
Comparative Data Table
Key Research Findings
- Biological Activity : Brominated pyridines are preferred in kinase inhibitors due to their balanced electronic properties, while brominated indoles excel in intercalation with DNA/proteins .
- Synthetic Flexibility: The NaBH₄ reduction used for 1-(4-Bromo-pyridin-3-yl)-ethanol is milder and more selective than the NBS bromination required for dihydropyridines .
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